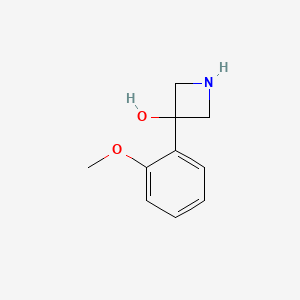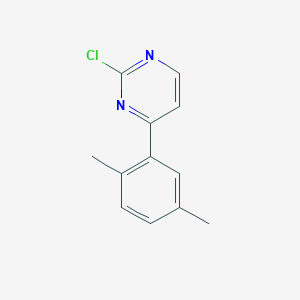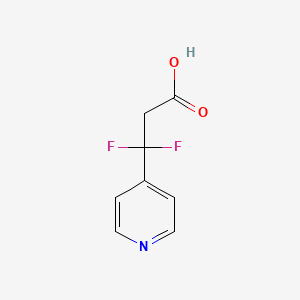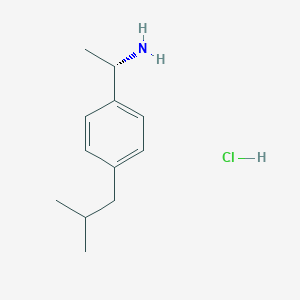
(S)-1-(4-Isobutylphenyl)ethan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride is a chiral amine compound that features an isobutylphenyl group. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with a suitable precursor such as (S)-1-(4-Isobutylphenyl)ethan-1-one.
Reduction: The ketone group in the precursor is reduced to an alcohol using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The alcohol is then converted to an amine through a reductive amination process using reagents such as ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).
Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems may be employed to enhance efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. The exact pathways and targets would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride
- (S)-1-(4-Isobutylphenyl)ethan-1-ol
- (S)-1-(4-Isobutylphenyl)ethan-1-one
Uniqueness
(S)-1-(4-Isobutylphenyl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of the isobutylphenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C12H20ClN |
|---|---|
Peso molecular |
213.75 g/mol |
Nombre IUPAC |
(1S)-1-[4-(2-methylpropyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C12H19N.ClH/c1-9(2)8-11-4-6-12(7-5-11)10(3)13;/h4-7,9-10H,8,13H2,1-3H3;1H/t10-;/m0./s1 |
Clave InChI |
WVERZCQSVCUOKJ-PPHPATTJSA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(C=C1)CC(C)C)N.Cl |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-ethyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B15238324.png)
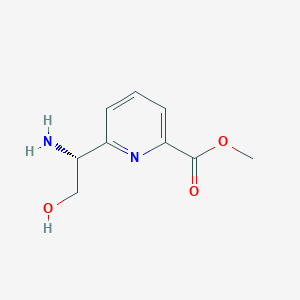
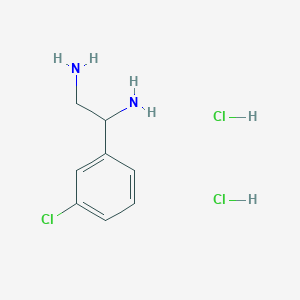
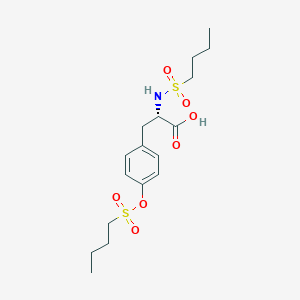
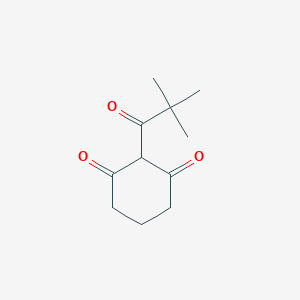
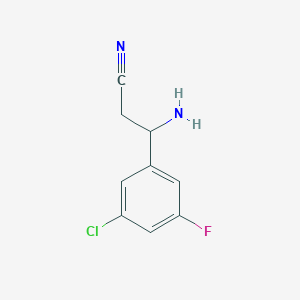
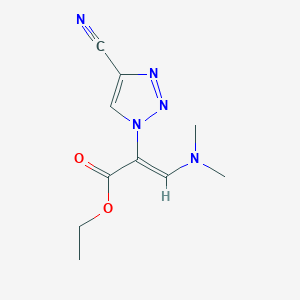
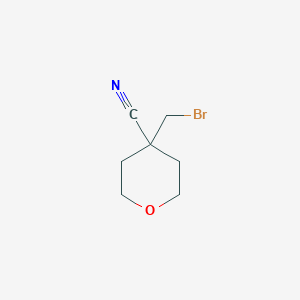
![tert-Butyl2,8-diazadispiro[3.1.3.1]decane-2-carboxylate](/img/structure/B15238392.png)
![5-{[4-(2-chloroacetyl)-1H-pyrrol-2-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B15238394.png)
